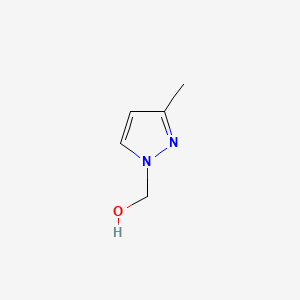N-Hydroxymethyl-3-methylpyrazole
CAS No.: 98816-32-1
Cat. No.: VC1672389
Molecular Formula: C5H8N2O
Molecular Weight: 112.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 98816-32-1 |
|---|---|
| Molecular Formula | C5H8N2O |
| Molecular Weight | 112.13 g/mol |
| IUPAC Name | (3-methylpyrazol-1-yl)methanol |
| Standard InChI | InChI=1S/C5H8N2O/c1-5-2-3-7(4-8)6-5/h2-3,8H,4H2,1H3 |
| Standard InChI Key | WXHDUCRTLZRAEA-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1)CO |
| Canonical SMILES | CC1=NN(C=C1)CO |
Introduction
Structural Characteristics and Properties
N-Hydroxymethyl-3-methylpyrazole, also known as (3-methylpyrazol-1-yl)methanol, is a nitrogen-containing heterocyclic compound with a molecular formula of C5H8N2O and a molecular weight of 112.132 g/mol . The compound features a pyrazole ring with a methyl substituent at position 3 and a hydroxymethyl group attached to the N1 nitrogen.
Chemical Identifiers
N-Hydroxymethyl-3-methylpyrazole can be identified through several chemical notations:
| Identifier | Value |
|---|---|
| Molecular Formula | C5H8N2O |
| SMILES | CC1=NN(C=C1)CO |
| InChI | InChI=1S/C5H8N2O/c1-5-2-3-7(4-8)6-5/h2-3,8H,4H2,1H3 |
| InChIKey | WXHDUCRTLZRAEA-UHFFFAOYSA-N |
| Compound Name | (3-methylpyrazol-1-yl)methanol |
The compound possesses a pyrazole ring structure with adjacent nitrogen atoms at positions 1 and 2, forming the characteristic 1,2-diazole arrangement that defines pyrazole compounds .
Predicted Collision Cross Section Data
Mass spectrometry analysis of this compound reveals predicted collision cross section (CCS) values for various adducts, providing valuable information for analytical identification:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 113.07094 | 120.6 |
| [M+Na]+ | 135.05288 | 132.2 |
| [M+NH4]+ | 130.09748 | 128.5 |
| [M+K]+ | 151.02682 | 128.8 |
| [M-H]- | 111.05638 | 120.4 |
| [M+Na-2H]- | 133.03833 | 126.2 |
| [M]+ | 112.06311 | 122.0 |
| [M]- | 112.06421 | 122.0 |
These values are crucial for analytical chemists working with liquid chromatography-mass spectrometry (LC-MS) for compound identification and characterization .
Relationship to Other Pyrazole Compounds
N-Hydroxymethyl-3-methylpyrazole belongs to the larger family of pyrazole compounds, which exhibit diverse biological activities. Understanding the broader context of pyrazole compounds helps in appreciating the potential significance of N-Hydroxymethyl-3-methylpyrazole.
Isomeric Relationships
It's important to distinguish N-Hydroxymethyl-3-methylpyrazole from its structural isomer, (1-Methyl-1H-pyrazol-3-yl)methanol. While both compounds have the same molecular formula (C5H8N2O) and molecular weight (112.132 g/mol), they differ in the arrangement of substituents:
-
N-Hydroxymethyl-3-methylpyrazole (or (3-methylpyrazol-1-yl)methanol): Has a methyl group at position 3 and a hydroxymethyl group at the N1 position
-
(1-Methyl-1H-pyrazol-3-yl)methanol: Has a methyl group at the N1 position and a hydroxymethyl group at position 3
This isomeric relationship is reflected in their different SMILES notations:
Biological Activities of Pyrazole Compounds
Pyrazole compounds as a class exhibit numerous biological activities that may provide insight into potential applications of N-Hydroxymethyl-3-methylpyrazole:
-
Anti-inflammatory properties
-
Anticonvulsant and antidepressant activities
-
Anticancer properties
For example, certain pyrazole derivatives have shown:
-
Neuroprotection activity with significant inhibition of propidium iodide uptake
-
Antidepressant activity comparable to imipramine in behavioral tests
-
Inhibition of monoamine oxidase (MAO) enzymes
-
Anti-bacterial properties
Research Findings and Studies
Structure-Activity Relationships
Studies on pyrazole derivatives have revealed important structure-activity relationships:
-
Position of Substituents: The position of methyl and other groups on the pyrazole ring significantly affects biological activity
-
Lipophilicity Influence: Compounds with log P values in the range of 3.12–4.94 have shown enhanced inhibitory effects on the growth of A549 lung cancer cells
-
Hybrid Molecules: Combining pyrazole structures with other pharmacologically active moieties has led to compounds with improved biological activities, as seen in pyrazole-quinolone-pyridine hybrids that exhibit promising anti-bacterial and anticancer activities
Analytical Characterization
The predicted collision cross section (CCS) data provides valuable information for analytical characterization of N-Hydroxymethyl-3-methylpyrazole using modern mass spectrometry techniques. These parameters are essential for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume